molecular formula C14H11ClFNO4 B14757223 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate CAS No. 1586-20-5

7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate

Cat. No.: B14757223
CAS No.: 1586-20-5
M. Wt: 311.69 g/mol
InChI Key: RHWYDDAKHKWHDG-UHFFFAOYSA-M
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Description

7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 11th position on the pyrido[1,2-b]isoquinolin-5-ium core. The perchlorate anion is associated with the cationic part of the molecule, contributing to its overall stability and solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. The fluorine atom also contributes to its potential as a fluorescent probe and its ability to interact with biological targets .

Properties

CAS No.

1586-20-5

Molecular Formula

C14H11ClFNO4

Molecular Weight

311.69 g/mol

IUPAC Name

7-fluoro-11-methylbenzo[b]quinolizin-5-ium;perchlorate

InChI

InChI=1S/C14H11FN.ClHO4/c1-10-11-5-4-6-13(15)12(11)9-16-8-3-2-7-14(10)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

RHWYDDAKHKWHDG-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C=CC=C(C2=C[N+]3=CC=CC=C13)F.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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